- Synthesis and bioactivity research of glycine hydrazides derivatives, Nongyaoxue Xuebao, 2008, 10(2), 151-155

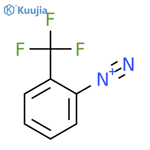

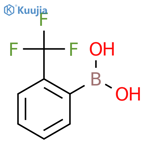

Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)

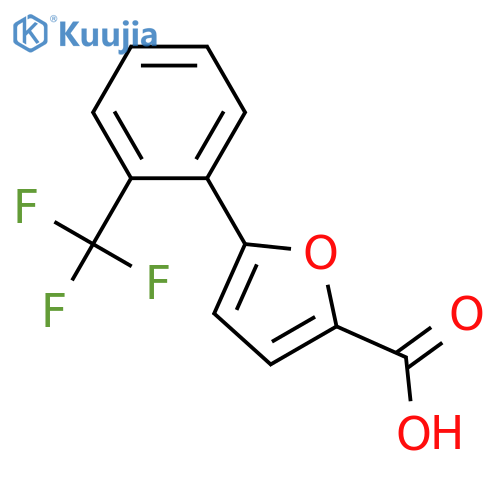

92973-24-5 structure

Nome do Produto:5-2-(Trifluoromethyl)phenyl-2-furoic Acid

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-

- 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid

- 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid

- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)

- 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid

- 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

- EN300-109243

- CS-0095183

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%

- SR-01000363008-1

- SB61061

- PD037053

- Q27096978

- VS-01350

- CHEMBL200377

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic

- 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid

- 92973-24-5

- HMS3604L03

- MFCD02602847

- IJPNRBZMRINMMR-UHFFFAOYSA-N

- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;

- BBL003481

- PD005490

- 2evc

- AKOS000109200

- BDBM50175443

- DB07759

- NS00068266

- DB-349790

- G86129

- DTXSID40349440

- HMS2494F03

- Z57727924

- STK055280

- SMR000011380

- SCHEMBL376111

- SR-01000363008

- KUC100872N

- MLS000032257

- 5-2-(Trifluoromethyl)phenyl-2-furoic Acid

-

- MDL: MFCD02602847

- Inchi: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)

- Chave InChI: IJPNRBZMRINMMR-UHFFFAOYSA-N

- SMILES: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O

Propriedades Computadas

- Massa Exacta: 256.03472857g/mol

- Massa monoisotópica: 256.03472857g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 3

- Complexidade: 316

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 50.4Ų

- XLogP3: 3.4

Propriedades Experimentais

- Cor/Forma: solid

- Densidade: 1.395

- Ponto de Fusão: 163-167 °C (lit.)

- Ponto de ebulição: 372.9°C at 760 mmHg

- Ponto de Flash: 179.3°C

- Índice de Refracção: 1.511

- Pressão de vapor: 0.0±0.9 mmHg at 25°C

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Informações de segurança

-

Símbolo:

- Palavra de Sinal:Danger

- Declaração de perigo: H301-H315-H317-H319-H335

- Declaração de Advertência: P261-P280-P301+P310-P305+P351+P338

- Número de transporte de matérias perigosas:UN 2811 6.1 / PGIII

- WGK Alemanha:3

- Código da categoria de perigo: 25-36/37/38-43

- Instrução de Segurança: 26-36/37

-

Identificação dos materiais perigosos:

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | T791805-10000mg |

5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |

92973-24-5 | 10g |

$1568.00 | 2023-05-17 | ||

| Enamine | EN300-109243-10.0g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 10g |

$320.0 | 2023-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T921116-1g |

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid |

92973-24-5 | 97% | 1g |

¥515.70 | 2022-08-31 | |

| abcr | AB371997-1 g |

5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; . |

92973-24-5 | 1 g |

€239.50 | 2023-07-19 | ||

| Enamine | EN300-109243-2.5g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 2.5g |

$161.0 | 2023-10-27 | |

| Enamine | EN300-109243-0.1g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 0.1g |

$41.0 | 2023-10-27 | |

| Chemenu | CM196179-5g |

5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |

92973-24-5 | 95% | 5g |

$*** | 2023-05-29 | |

| TRC | T791805-1000mg |

5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |

92973-24-5 | 1g |

$201.00 | 2023-05-17 | ||

| Enamine | EN300-109243-1g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 1g |

$119.0 | 2023-10-27 | |

| Aaron | AR00GZ2N-1g |

5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC |

92973-24-5 | 95% | 1g |

$189.00 | 2024-07-18 |

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Cupric chloride

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium hydroxide , Silver nitrate Solvents: Ethanol , Water ; rt → 60 °C; 2 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referência

- Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity, Journal of Medicinal Chemistry, 2022, 65(1), 734-746

Método de produção 3

Condições de reacção

Referência

- 5-(Substituted phenyl)-2-furancarboxylic acids, Czechoslovakia, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Catalysts: Cupric chloride

1.2 Catalysts: Cupric chloride

Referência

- Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicides, Youji Huaxue, 2008, 28(5), 865-869

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 20 min, 0 °C

1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt

1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt

Referência

- Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn Complexes, ChemMedChem, 2012, 7(6), 1020-1030

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt

Referência

- Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C

1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt

1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt

Referência

- Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moiety, Pharma Chemica, 2016, 8(2), 1-9

Método de produção 8

Condições de reacção

1.1 Reagents: Silver oxide (Ag2O)

Referência

- Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acids, Chemicke Zvesti, 1984, 38(4), 507-13

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Cupric chloride

1.2 Reagents: Cupric chloride

Referência

- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives, Youji Huaxue, 2008, 28(6), 1083-1086

Método de produção 10

Condições de reacção

1.1 Solvents: Dimethyl sulfoxide , Dimethylformamide ; 1 h, rt

1.2 overnight, 60 °C

1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C

1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt

1.2 overnight, 60 °C

1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C

1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt

Referência

- Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitors, Journal of Combinatorial Chemistry, 2008, 10(2), 185-194

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 30 min, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referência

- Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, Russian Journal of Organic Chemistry, 2009, 45(4), 541-550

Método de produção 12

Condições de reacção

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo Activities, Chemistry - An Asian Journal, 2013, 8(2), 400-409

Método de produção 13

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C

1.2 Solvents: Water

1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt

1.2 Solvents: Water

1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt

Referência

- Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agents, Phosphorus, 2007, 182(5), 1083-1091

Método de produção 14

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Cupric chloride

1.2 Reagents: Cupric chloride

Referência

- Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials

- o-Trifluoromethylphenylboronic Acid

- BENZENEDIAZONIUM, 2-(TRIFLUOROMETHYL)-

- 5-2-(Trifluoromethyl)phenylfuran-2-carbaldehyde

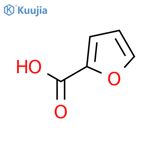

- Furancarboxylic acid

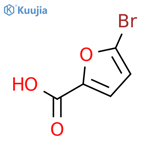

- 5-Bromofuran-2-carboxylic acid

- 2-Furoic acid

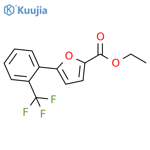

- 2-Furancarboxylic acid, 5-[2-(trifluoromethyl)phenyl]-, methyl ester

- NA

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Literatura Relacionada

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid) Produtos relacionados

- 1333222-36-8(2-Ethoxy-6-phenylpyrazine)

- 2229377-32-4(tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1805996-89-7(Ethyl 6-amino-3-(difluoromethyl)-4-nitropyridine-2-carboxylate)

- 1273577-48-2((S)-Methyl 2-(morpholin-3-yl)acetate)

- 13022-88-3(N1,n1-diethylbutane-1,3-diamine)

- 2228418-17-3(3-(2-bromo-3-methoxyphenyl)-2-methoxypropanoic acid)

- 55771-81-8(Ethyl 3,5-dibromo-4-hydroxybenzoate)

- 1544281-30-2(2-(Aminomethyl)-1-(oxolan-2-yl)butan-1-ol)

- 956034-35-8((2S)-2-methyl-1-methylsulfonyl-piperazine;hydrochloride)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid

Pureza:99%

Quantidade:5g

Preço ($):178.0